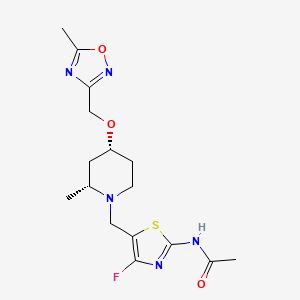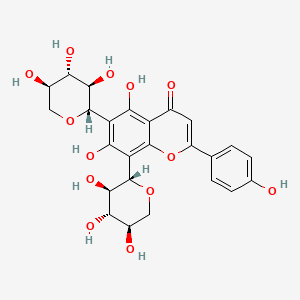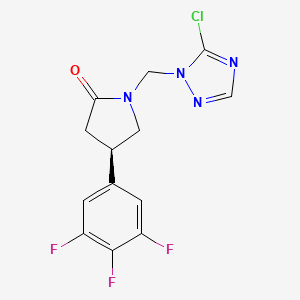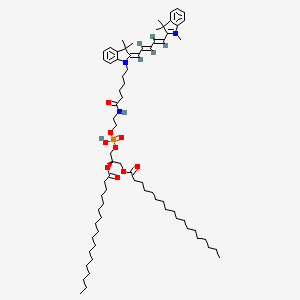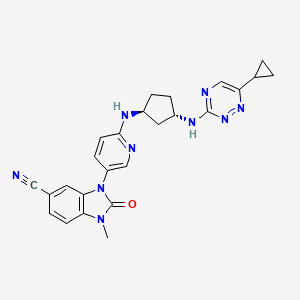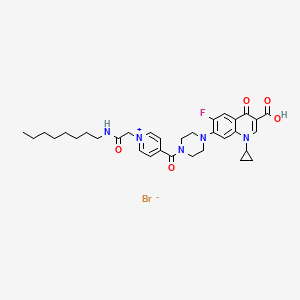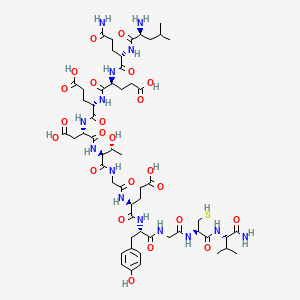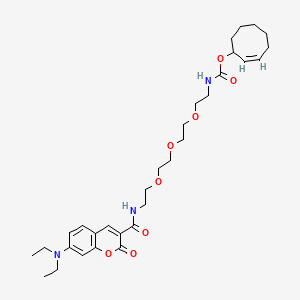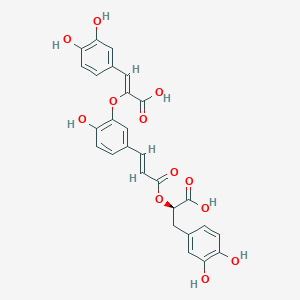
Antibacterial agent 193
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It exhibits significant antibacterial activity against the plant pathogen Rhizoctonia solani, with an IC50 value of 5.25 μg/mL . This compound is part of a broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant bacteria.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 193 involves the derivatization of spiromarone AThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps to isolate the compound in its pure form.
化学反应分析
Types of Reactions: Antibacterial agent 193 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives.
科学研究应用
Antibacterial agent 193 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial activity and to develop new antibacterial agents.
Biology: It is used to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials to prevent bacterial contamination and infection
作用机制
The mechanism of action of antibacterial agent 193 involves targeting bacterial cell membranes and disrupting their integrity. This leads to the leakage of cellular contents and eventual cell death. The compound also interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
相似化合物的比较
Spiromarone A: The parent compound of antibacterial agent 193, known for its antibacterial properties.
Guignardin A: Another derivative with similar antibacterial activity.
Palmarumycin B9: A related compound with comparable antibacterial effects.
Uniqueness: this compound stands out due to its specific activity against Rhizoctonia solani and its relatively low IC50 value, indicating high potency. Its unique monobenzene structure also differentiates it from other similar compounds, providing distinct chemical and biological properties .
属性
分子式 |
C23H18O4 |
|---|---|
分子量 |
358.4 g/mol |
InChI |
InChI=1S/C23H18O4/c24-16-9-5-8-15-20(16)21(25)22(12-1-2-13-22)23(15)26-17-10-3-6-14-7-4-11-18(27-23)19(14)17/h1-11,21,24-25H,12-13H2 |
InChI 键 |
JJDBOUHQFZSUOK-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCC12C(C3=C(C24OC5=CC=CC6=C5C(=CC=C6)O4)C=CC=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


